1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one
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Overview
Description
1,1,1-Trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. Its unique structure, characterized by the presence of trifluoromethyl and pyrazole groups, imparts distinct chemical and physical properties, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with hydrazine derivatives under controlled conditions. One common method includes the use of trifluoroacetone and 4-pyrazolecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1,1-Trifluoro-3-(1H-pyrazol-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and other derivatives .
Scientific Research Applications
1,1,1-Trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and specialty chemicals due to its stability and reactivity
Mechanism of Action
The mechanism by which 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
1,1,1-Trifluoro-3-(1H-pyrazol-4-yl)propan-2-one can be compared with other fluorinated pyrazole derivatives, such as:
1,1,1-Trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol: This compound has a hydroxyl group instead of a ketone, which affects its reactivity and solubility.
1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one: The presence of a quinoline ring introduces additional aromaticity and potential for π-π interactions.
4-Diethylamino-1,1,1-trifluorobut-3-en-2-one: This compound features an enone structure, making it more reactive in Michael addition reactions.
The uniqueness of this compound lies in its balanced combination of stability and reactivity, as well as its ability to participate in a wide range of chemical reactions, making it a versatile tool in various research domains.
Properties
IUPAC Name |
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)1-4-2-10-11-3-4/h2-3H,1H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTJPRNKKLJWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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